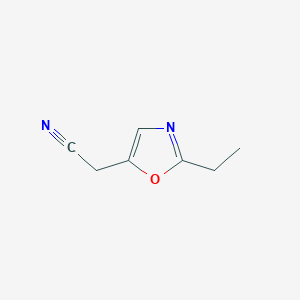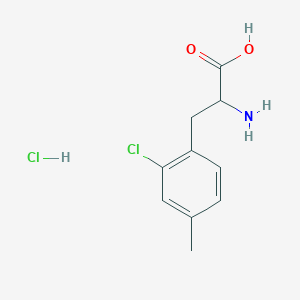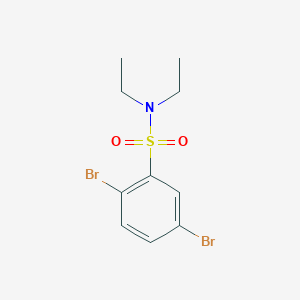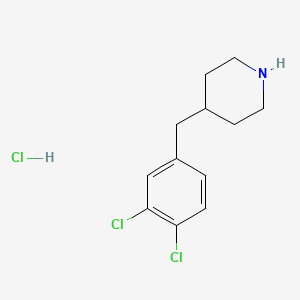![molecular formula C25H26ClN3O4 B2495102 3-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylisoxazole-4-carboxamide CAS No. 921794-97-0](/img/structure/B2495102.png)
3-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylisoxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Research on compounds with intricate molecular structures, such as the one specified, often explores their potential in pharmacology, materials science, or as chemical intermediates. The studies available focus on various aspects of similar compounds, indicating a broad interest in their chemical behavior and properties.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, including functional group transformations and ring-closure reactions. For example, Stevens et al. (1984) discuss the synthesis of antitumor agents involving imidazotetrazines, indicating methodologies that might be applicable to synthesizing related compounds (Stevens et al., 1984).
Molecular Structure Analysis
Structural determination is crucial for understanding the properties of chemical compounds. Kumarasinghe et al. (2009) utilized single-crystal X-ray analysis to unambiguously determine the structure of related compounds, highlighting the importance of accurate structural characterization (Kumarasinghe et al., 2009).
Chemical Reactions and Properties
The reactivity of a compound can be inferred from its functional groups and overall structure. Wazzan et al. (2016) provided a detailed analysis of the spectroscopic characterization and chemical reactivity of compounds with similar structural motifs, offering insights into potential chemical behaviors (Wazzan et al., 2016).
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystallinity are often determined experimentally. The synthesis and characterization processes provide essential data for understanding these aspects, as seen in the work by Chen et al. (2012), who detailed the synthesis and crystalline structure of related compounds (Chen et al., 2012).
Chemical Properties Analysis
Chemical properties, including reactivity towards different reagents, stability under various conditions, and interaction with biological targets, are crucial for the application of chemical compounds. Harada et al. (1995) explored structure-activity relationships of compounds acting as serotonin-3 receptor antagonists, indicating the importance of chemical properties in drug design (Harada et al., 1995).
科学的研究の応用
Antitumor Activity
Research has explored the antitumor potential of compounds with complex structures similar to the specified chemical. For instance, a study on imidazotetrazines, which share structural features with the compound , highlighted their synthesis and potential as broad-spectrum antitumor agents. These compounds have shown curative activity against leukemia in preclinical models, suggesting a potential for development into therapeutic agents against cancer (Stevens et al., 1984).
Agricultural Applications
Compounds similar in structure have been investigated for their utility in agriculture, particularly as carriers for fungicides. For example, research on carbendazim and tebuconazole encapsulated in solid lipid nanoparticles and polymeric nanocapsules has demonstrated improved release profiles and reduced environmental toxicity. These findings open the door for the application of complex carboxamides in delivering agricultural chemicals in a more controlled and sustainable manner (Campos et al., 2015).
Antibacterial Agents
The development of novel antibacterial agents is another area of interest. Studies on compounds with similar structural motifs have identified several promising candidates with significant activity against common bacterial pathogens such as Staphylococcus aureus and Bacillus subtilis. These findings indicate the potential of such complex carboxamides to serve as templates for the development of new antibacterial drugs (Palkar et al., 2017).
Photophysical Properties
Research into the photophysical properties of carboxamide derivatives, including their absorption and fluorescence spectra, has significant implications for their use in materials science, particularly in the development of novel fluorescent markers and sensors. Studies have estimated the ground and excited state dipole moments of such molecules, providing insights into their electronic structures and behaviors (Patil et al., 2011).
Serotonin Receptor Antagonists
The exploration of serotonin-3 (5-HT3) receptor antagonists for therapeutic purposes has also involved compounds with complex carboxamide structures. These studies have identified potent inhibitors of the 5-HT3 receptor, which could be developed into drugs for treating conditions such as nausea and vomiting associated with chemotherapy, further highlighting the diverse biomedical applications of these compounds (Harada et al., 1995).
作用機序
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the compound’s interactions with specific proteins or other biological targets are investigated. Without specific studies on this compound, it’s impossible to provide a detailed mechanism of action .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN3O4/c1-5-12-29-19-11-10-16(13-20(19)32-14-25(3,4)24(29)31)27-23(30)21-15(2)33-28-22(21)17-8-6-7-9-18(17)26/h6-11,13H,5,12,14H2,1-4H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBMHVFVGSHHKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 5-[(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2495020.png)
![N-(5-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2495021.png)




![4-benzoyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2495029.png)
![N-(2-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2495032.png)



![2-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid hydrobromide](/img/structure/B2495037.png)

